molecular formula C6H7F B12984767 1-Ethynyl-3-fluorocyclobutane

1-Ethynyl-3-fluorocyclobutane

Cat. No.: B12984767
M. Wt: 98.12 g/mol
InChI Key: PEQSIJPQSOAQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-3-fluorocyclobutane is a fluorinated cyclobutane derivative featuring an ethynyl (-C≡CH) substituent at the 1-position and a fluorine atom at the 3-position. The cyclobutane ring’s inherent ring strain, combined with the electron-withdrawing fluorine and the linear, π-electron-rich ethynyl group, confers unique reactivity and physicochemical properties.

Properties

Molecular Formula

C6H7F

Molecular Weight

98.12 g/mol

IUPAC Name

1-ethynyl-3-fluorocyclobutane

InChI

InChI=1S/C6H7F/c1-2-5-3-6(7)4-5/h1,5-6H,3-4H2

InChI Key

PEQSIJPQSOAQFQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC(C1)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethynyl-3-fluorocyclobutane can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorocyclobutanone with an ethynylating agent under specific reaction conditions. The reaction typically requires a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the ethynyl group on the cyclobutane ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethynyl-3-fluorocyclobutane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclobutane derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group typically yields aldehydes or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1-Ethynyl-3-fluorocyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethynyl-3-fluorocyclobutane exerts its effects is primarily through its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect the compound’s binding affinity to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-ethynyl-3-fluorocyclobutane with key analogs, focusing on substituent effects, stability, and functional utility.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Substituents Key Properties/Applications Similarity Score
1-Ethynyl-3-fluorocyclobutane N/A 1-ethynyl, 3-fluoro High ring strain; potential for click chemistry Reference
Ethyl 3,3-difluorocyclobutanecarboxylate 227607-45-6 3,3-difluoro, 1-ethyl carboxylate Ester derivative; used in polymer synthesis 0.93
Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate 1225532-89-7 3,3-difluoro, 1-methyl, 1-ethyl carboxylate Enhanced steric hindrance; lower reactivity 0.90
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate 1225532-90-0 3,3-difluoro, 1,1-diisopropyl carboxylate Bifunctional ester; precursor for ligands 0.89
1-Aminocyclobutane[11C]carboxylic acid (ACBC) N/A 1-amino, 1-carboxylic acid Tumor-imaging agent; rapid clearance N/A

Substituent Effects on Reactivity and Stability

  • The electron-withdrawing fluorine may also polarize the ethynyl group, enhancing its reactivity in Huisgen cycloadditions (click chemistry) .
  • Ethynyl vs. Carboxylate Groups : The ethynyl group offers π-bonding capability, contrasting with the carboxylate esters in analogs like Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate. This difference suggests divergent applications—ethynyl derivatives may serve as click chemistry substrates, while carboxylates are more suited for polymer or ligand synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.